Cefixime EP Impurity A (Technical Grade) is a compound associated with the antibiotic Cefixime, which is a third-generation cephalosporin used to treat various bacterial infections. This impurity is a mixture of diastereomers, meaning it shares the same molecular formula as Cefixime (CHNOS) but differs in the spatial arrangement of its atoms. The identification and quantification of this impurity are crucial for ensuring the safety and efficacy of Cefixime formulations, as impurities can significantly affect drug quality.
Cefixime EP Impurity A is typically obtained during the synthesis of Cefixime or can be isolated from it. It is recognized as a significant impurity that may arise from both synthetic processes and degradation pathways. The compound is referenced in various pharmaceutical standards and regulatory documents, emphasizing its relevance in quality control processes.
Cefixime EP Impurity A is classified under pharmaceutical impurities, specifically as a process and degradation impurity. Its presence is monitored to maintain compliance with pharmacopoeial standards, ensuring that drug products meet required specifications for safety and effectiveness.
The synthesis of Cefixime EP Impurity A generally involves several steps that may include hydrolysis, protection of functional groups, and specific chemical reactions tailored to yield the desired impurity. One reported method includes:
The synthesis conditions are typically mild, allowing for high yields while minimizing side reactions. Specific molar ratios and temperatures are maintained throughout the process to optimize product formation.
The molecular structure of Cefixime EP Impurity A features multiple functional groups characteristic of cephalosporins, including a beta-lactam ring. The presence of different diastereomers implies variations in the spatial orientation of these groups, which can influence the compound's properties and reactivity.
While specific structural data such as 3D conformations may not be publicly available due to proprietary restrictions, general characteristics can be inferred based on its relationship with Cefixime.
Cefixime EP Impurity A can participate in various chemical reactions typical for compounds containing beta-lactam rings. These include:
The stability and reactivity of Cefixime EP Impurity A are influenced by its molecular structure, particularly the beta-lactam moiety, which is susceptible to hydrolytic cleavage under certain conditions.
While there are no specific studies detailing the mechanistic role of Cefixime EP Impurity A in bacterial inhibition, its presence could theoretically alter the pharmacokinetics or pharmacodynamics of Cefixime.
Chemical properties are inferred from its classification as a beta-lactam derivative:
Relevant analyses often utilize high-performance liquid chromatography for identification and quantification rather than relying on extensive physical property data .
Cefixime EP Impurity A serves primarily as a reference material in analytical procedures aimed at quality control within pharmaceutical manufacturing. Its detection ensures compliance with regulatory standards during the production of Cefixime formulations. Additionally, it plays a role in research focused on drug stability and impurity profiling, contributing to enhanced safety assessments for antibiotic therapies .
Cefixime EP Impurity A is unambiguously identified by the chemical name 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid and carries the CAS Registry Number 1614255-90-1, serving as a universal identifier across regulatory and chemical databases [1] [4]. This compound has a defined molecular formula of C16H17N5O8S2 and a molecular weight of 471.46 g/mol, consistent across multiple analytical characterizations from different reference standard suppliers [4] [5] [6]. The structural complexity arises from the fusion of multiple heterocyclic systems, including the aminothiazole ring and tetrahydrofurothiazine moiety, connected through labile amide bonds and an oxime functionality that collectively create stability challenges in the parent drug substance [1] [10].
Within the regulatory framework, this impurity holds significant importance for compliance with European Pharmacopoeia (EP) monographs for cefixime. Manufacturers utilize technical grade material (typically >95% purity) as reference standards during analytical method validation (AMV), quality control (QC) testing, and Abbreviated New Drug Application (ANDA) submissions [1] [2]. The technical grade designation indicates suitability for analytical applications rather than clinical use, with suppliers explicitly noting that these products are "solely intended for research purposes" and "not approved for human consumption" [2] [4] [9]. Regulatory guidelines mandate comprehensive characterization data packages for such impurities, including chromatographic purity, spectroscopic confirmation (NMR, MS), and stringent storage handling protocols (-20°C storage with blue ice shipping recommended) to maintain stability during transportation and use [5] [10].
Table 1: Key Chemical Identifiers of Cefixime EP Impurity A
Identifier | Specification | Source |
---|---|---|
CAS Registry Number | 1614255-90-1 | SynZeal, Simson Pharma, LGC Standards [1] [4] [5] |
Molecular Formula | C16H17N5O8S2 | SynZeal, Simson Pharma, BOC Sciences [1] [4] [6] |
Molecular Weight | 471.46 g/mol | Simson Pharma, LGC Standards [4] [5] |
Systematic Name | 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid | SynZeal, ClearSynth [1] [2] |
Key Synonyms | α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid | BOC Sciences [6] |
The diastereomeric nature of Cefixime EP Impurity A originates from multiple stereogenic centers within its structure, most notably the (2R)-configuration at the furothiazine ring junction and the (Z)-configuration at the oxime double bond [C=N–OCH2COOH] [5] [6]. This specific spatial arrangement differentiates it from other stereoisomeric forms that may arise during synthesis or degradation. The technical grade material is explicitly supplied as a mixture of diastereomers, reflecting the challenges in isolating individual stereoisomers at manufacturing scale and acknowledging the potential for epimerization under certain conditions [2] [10]. The presence of multiple chiral centers (C2, C6, C7) combined with the geometrically constrained oxime functionality creates a complex stereochemical profile that significantly influences analytical behavior [5] [6].
The diastereomeric mixture classification has profound implications for chromatographic separation during impurity profiling. Unlike enantiomers, diastereomers exhibit distinct physicochemical properties that enable separation using conventional reversed-phase HPLC methods without chiral stationary phases. This characteristic is critical for quality control laboratories monitoring this impurity in cefixime active pharmaceutical ingredients (APIs) and finished dosage forms. The furo[3,4-d][1,3]thiazine system contains a labile hydrogen at C2, which can undergo epimerization under acidic, basic, or thermal stress conditions, potentially converting between diastereomeric forms during manufacturing or storage [1] [8]. This inherent instability necessitates strict control of analytical conditions when quantifying this impurity, particularly regarding mobile phase pH, column temperature, and solvent composition to prevent on-column epimerization that could distort impurity profiles [3] [8].
The SMILES notation (CC1OC(=O)C2=C1CSC@@HC(NC(=O)/C(=N\OCC(=O)O)c1csc(N)n1)C(=O)O) precisely defines the relative stereochemistry and confirms the (2R) configuration and (Z)-oxime geometry essential for proper identification [10]. This electronic representation facilitates database searching and computational modeling of the impurity's behavior during chromatographic method development. The InChIKey AASJUVXHJFSORA-FNOWFJSISA-N provides a unique molecular descriptor that distinguishes this specific stereochemical configuration from other potential isomers, serving as a critical digital fingerprint in regulatory submissions and scientific literature [5] [10].
Impurity profiling of cephalosporins like cefixime represents a critical quality safeguard due to the inherent instability of the β-lactam ring and the complex degradation pathways these antibiotics undergo. Cefixime EP Impurity A serves as a chemically defined marker for assessing synthetic route robustness, purification efficiency, and formulation stability [8] [10]. Its detection and quantification provide vital information about the manufacturing process consistency and potential decomposition during storage, especially given the temperature-sensitive nature of this impurity, which requires storage at -20°C and shipping on blue ice to maintain integrity [5] [10]. The presence of this impurity above threshold limits may indicate suboptimal reaction conditions, inadequate purification, or degradation during storage, potentially compromising drug efficacy and safety [1] [8].
Regulatory guidelines for cephalosporins mandate identification and quantification of specified impurities at levels as low as 0.05–0.15% depending on daily dosage, necessitating highly sensitive and selective analytical methods. The development of stability-indicating methods capable of resolving Cefixime EP Impurity A from structurally similar degradation products requires sophisticated chromatographic approaches, such as the HPLC method utilizing tetrabutylammonium hydroxide ion-pairing reagents described in patent literature [8]. These specialized methods enable pharmaceutical analysts to monitor impurity formation kinetics under various stress conditions (hydrolysis, oxidation, photolysis), providing essential data for establishing retest periods and shelf-life specifications [3] [8].
The reference to Kamimura (1984), Yamanaka (1985), and Guay (1986) in technical documentation underscores the historical research foundation underpinning current impurity control strategies for cefixime [10]. Modern analytical approaches continue to evolve, with recent patent literature (CN109490440A) describing advanced HPLC-UV and UPLC-MS methods specifically validated for detection of this impurity in drug substances and products [8]. These methods employ quality-by-design principles to optimize critical parameters including mobile phase composition (acetonitrile-phosphate buffers), column chemistry (C18, C8), detection wavelengths (254–280 nm), and ion-pairing concentrations to achieve baseline separation of the diastereomeric mixture from other process-related impurities and degradation products [3] [8].
Table 2: Commercial Sources and Specifications of Cefixime EP Impurity A
Supplier | Catalog Number | Purity Grade | Packaging Options | Special Handling |
---|---|---|---|---|
SynZeal | SZ-C081002 | EP Impurity Standard | Not specified | Ambient shipping [1] |
ClearSynth | Not specified | Mixture of Diastereomers | Not specified | Not specified [2] |
Simson Pharma | C320009 | Under Synthesis | Not specified | Not specified [4] |
LGC Standards | TRC-C242840 | Technical Grade | 5mg, 25mg, 50mg | -20°C storage, blue ice shipping [5] |
CymitQuimica | TR-C242840 | Technical Grade | 5mg, 25mg, 50mg | Light sensitive, temperature sensitive [10] |
BOC Sciences | Not specified | >95% | Milligrams to grams | Not specified [6] |
The technical significance extends beyond quality control into pharmaceutical development, where impurity reference materials enable studies on structure-degradation relationships and degradation kinetics. By understanding the formation mechanisms of Cefixime EP Impurity A—whether through hydrolysis, oxidation, or epimerization—process chemists can design more stable synthetic routes and formulation scientists can develop protective packaging strategies. This proactive approach to impurity control has become particularly crucial as regulatory agencies increasingly emphasize the importance of understanding and controlling mutagenic impurities, though Cefixime EP Impurity A itself has not been classified as a structural alert for mutagenicity based on current knowledge [1] [8] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: